Sodium;2-acetylpentanedioic acid
Description
Sodium;2-acetylpentanedioic acid is the sodium salt of 2-acetylpentanedioic acid, a compound featuring a pentanedioic acid backbone substituted with an acetyl group at the second carbon. For instance, sodium salts of carboxylic acids like sodium acetate (a simpler analog) are widely used as buffers in pharmaceutical and biochemical applications . Similarly, 2-acetamidopentanedioic acid (CAS 5817-08-3), a related amide derivative, is employed in laboratory research, though its sodium salt form is less documented . The acetyl group in this compound likely enhances its solubility in aqueous environments compared to non-salt forms, making it suitable for applications requiring ionic stability, such as peptide synthesis or industrial catalysis.
Properties
Molecular Formula |
C7H10NaO5+ |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
sodium;2-acetylpentanedioic acid |
InChI |
InChI=1S/C7H10O5.Na/c1-4(8)5(7(11)12)2-3-6(9)10;/h5H,2-3H2,1H3,(H,9,10)(H,11,12);/q;+1 |
InChI Key |
UCYIXYVLUNJXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-acetylpentanedioic acid is typically synthesized through the reaction of acetylacetone with sodium hydroxide. The reaction proceeds as follows:
- Acetylacetone is dissolved in water.
- Sodium hydroxide is added to the solution, resulting in the formation of this compound.
- The product is then isolated by crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The process may also involve additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-acetylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted acetyl derivatives.
Scientific Research Applications
Sodium;2-acetylpentanedioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium;2-acetylpentanedioic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved include coordination chemistry and redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Acetate
- Structure and Function : Sodium acetate (CH₃COONa) is a simple sodium salt of acetic acid. Unlike Sodium;2-acetylpentanedioic acid, it lacks the extended pentanedioic acid chain, resulting in lower molecular complexity.
- Applications : Widely used as a buffer in pharmaceuticals and food preservation. USP guidelines highlight its role in peptide synthesis as a counterion .
- Solubility : Highly water-soluble (76.2 g/100 mL at 20°C), whereas this compound’s solubility is likely lower due to its larger molecular weight and hydrophobic acetyl group .
2-Acetamidopentanedioic Acid
- Structural Differences: Replaces the acetyl group with an acetamide (-NHCOCH₃) at the second carbon.
- Safety Profile : Safety data sheets (SDS) emphasize handling precautions for laboratory use, including avoiding inhalation and skin contact . This compound, as a salt, may exhibit lower volatility and different toxicity profiles.
Sulfamoyl-Containing Derivatives (C F5, C F6, C F7)
- Complexity : Compounds like C F5 (sulfaonyl amide derivatives) feature additional functional groups, such as sulfamoyl and pyridinyl moieties, which enhance their bioactivity .
- This compound, in contrast, may serve more as a stabilizer or intermediate in synthesis.
Amino Acid Derivatives (e.g., (2S)-2-Aminobutanoic Acid Derivatives)
- Structural Similarities: Compounds like (2S)-2-{[(2S)-2,6-diaminohexanoyl]amino}pentanedioic acid share the pentanedioic acid backbone but incorporate amino acid residues, enabling chiral specificity in drug design . This compound lacks these stereochemical features, limiting its use in enantioselective processes.
Comparative Data Table
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